molecular formula C19H17N5O3S B401715 N-[5-({N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE

N-[5-({N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE

Cat. No.: B401715
M. Wt: 395.4g/mol
InChI Key: QKWORHOAIYSMMD-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-({N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is a complex organic compound that features a thiadiazole ring, a hydrazone linkage, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the thiadiazole derivative with an aldehyde or ketone, in this case, 3-hydroxybenzaldehyde, under reflux conditions.

    Benzamide Formation: The final step involves the coupling of the hydrazone-thiadiazole intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to hydrazine derivatives.

    Substitution: The thiadiazole ring and benzamide moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiadiazole and benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with various metal ions.

Biology

In biological research, it is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

Industry

In the industrial sector, it may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4g/mol

IUPAC Name

N-[5-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C19H17N5O3S/c1-12-5-7-14(8-6-12)18(27)21-19-24-23-17(28-19)10-16(26)22-20-11-13-3-2-4-15(25)9-13/h2-9,11,25H,10H2,1H3,(H,22,26)(H,21,24,27)/b20-11+

InChI Key

QKWORHOAIYSMMD-RGVLZGJSSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC(=CC=C3)O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

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